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N-(p-Coumaroyl)serotonin

Cat. No.: B021789
CAS No.: 68573-24-0
M. Wt: 322.4 g/mol
InChI Key: WLZPAFGVOWCVMG-UHFFFAOYSA-N
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Description

Overview of Serotonin (B10506) Derivatives in Plants

N-(p-Coumaroyl) Serotonin is a member of the serotonin derivatives, a group of compounds that are structurally related to the well-known neurotransmitter serotonin. In plants, serotonin can be conjugated with various other molecules, most notably hydroxycinnamic acids, to form a diverse family of amides. These derivatives are not typically involved in neural signaling as in animals but are integral to plant physiology, particularly in responses to stress.

Chemically, N-(p-Coumaroyl) Serotonin is classified as a hydroxycinnamic acid amide (HCAA). mdpi.comresearchgate.net This classification arises from its molecular structure, which is formed through the condensation of a hydroxycinnamic acid (in this case, p-coumaric acid) with an amine (serotonin). researchgate.netnih.gov This reaction creates an amide bond, linking the two precursor molecules. HCAAs are a widespread group of secondary metabolites in the plant kingdom, recognized for their roles in plant growth, development, and defense against pathogens and environmental stressors. researchgate.netfrontiersin.org The formation of these amides is a key step in a metabolic pathway that branches off from the general phenylpropanoid pathway, a major route for the synthesis of many plant secondary metabolites. frontiersin.org

N-(p-Coumaroyl) Serotonin has been identified in numerous plant species, often accumulating in specific tissues such as seeds, flowers, or roots. mdpi.comfrontiersin.org Its presence is particularly well-documented in several economically and culturally important plants.

Safflower seeds are a prominent source of N-(p-Coumaroyl) Serotonin. capes.gov.brpfigueiredo.orgacs.org It is considered one of the major phenolic constituents in the defatted seeds. capes.gov.brpfigueiredo.org Research has identified both N-(p-Coumaroyl) Serotonin and its related derivative, N-feruloylserotonin, as key bioactive compounds in safflower. capes.gov.brmdpi.com The compound has also been isolated from safflower oil cake. nih.gov In addition to the primary compound, its glucoside derivative has also been found in Carthamus tinctorius seeds. mdpi.comnih.gov The concentration of these serotonin derivatives can vary, with one study reporting the N-(p-Coumaroyl) Serotonin content in a specific safflower seed extract to be 8.8% by weight. acs.org

Reported Serotonin Derivatives in Safflower (Carthamus tinctorius L.) Seed Extract acs.org
CompoundContent (% wt/wt of extract)
N-(p-Coumaroyl)serotonin (CS)8.8
N-Feruloylserotonin (FS)7.1
CS-monoglucoside6.7
FS-monoglucoside1.5

N-(p-Coumaroyl) Serotonin is a known antioxidative phenolic compound found in millet grains. caymanchem.comglpbio.com It has been specifically isolated from Japanese Barnyard millet (Echinochloa utilis) grains. mdpi.comnih.gov More recently, it has also been reported for the first time in Proso millet (Panicum miliaceum L.), where it was identified as part of the free phenolic extract. researchgate.net Its presence in these staple grains highlights its potential role in the nutritional and phytochemical profile of these foods. phcogrev.com

The presence of N-(p-Coumaroyl) Serotonin in rice has been established through various studies. Research has shown that serotonin-derived HCAAs, including N-(p-Coumaroyl) Serotonin, accumulate in rice leaves, particularly in response to fungal pathogens. nih.govfrontiersin.org The biosynthesis of these compounds in rice is catalyzed by the enzyme serotonin N-hydroxycinnamoyl transferase (SHT), which is found predominantly in the root tissues of wild-type rice. nih.govoup.com Furthermore, treating rice seedlings with certain chemical elicitors, such as methanol (B129727), has been shown to induce the synthesis of both N-(p-Coumaroyl) Serotonin and N-feruloylserotonin in the leaves. tandfonline.comresearchgate.net

Induction of Serotonin Derivatives in Rice Seedlings tandfonline.com
TreatmentObserved Effect
1% MethanolInduced synthesis of 4-coumaroylserotonin and feruloylserotonin in leaves.
Abscisic acid (ABA)Completely blocked the methanol-induced synthesis.
Zeatin and Indoleacetic acid (IAA)Significantly inhibited the methanol-induced synthesis.

N-(p-Coumaroyl) Serotonin has also been reported as a constituent of Ipomoea obscura, a perennial herb from the Convolvulaceae family. nih.govresearchgate.netsci-hub.st In this plant, the compound is sometimes referred to by the name Ipobscurine-A. researchgate.net Research on the chemical constituents of Ipomoea obscura seeds led to the isolation and identification of N-(p-Coumaroyl) Serotonin along with other related alkaloids. mdpi.comsci-hub.st

Natural Occurrence and Distribution within Plant Species

Other Plant Sources

While prominently found in safflower (Carthamus tinctorius) seeds and millet grain, N-(p-Coumaroyl) Serotonin has been identified in a variety of other plant species. caymanchem.comglpbio.com Its presence has been reported in plants from the Chenopodium genus, such as Chenopodium album, and in Corydalis sempervirens. researchgate.net Additionally, CS has been isolated from the seeds of Centaurea vlachorum and Centaurea nigra. jbuon.commedcraveonline.com The compound is also found in rice (Oryza sativa), particularly in response to stress, and in bamboo, where it accumulates in response to disease. mdpi.comnih.govnih.gov Research has also detected N-(p-Coumaroyl) Serotonin in pepper (Capsicum annuum) and tomato (Lycopersicon esculentum) plants, often in response to pathogen attack. nih.gov Furthermore, it has been identified in Ipomoea obscura. mdpi.comnih.gov

Role as Phenolic Phytoalexins in Plant Defense Mechanisms

N-(p-Coumaroyl) Serotonin is a well-established phenolic phytoalexin, a class of antimicrobial compounds that are synthesized by plants and accumulate at sites of stress or infection. mdpi.comdntb.gov.ua Phytoalexins are a crucial component of the plant's induced defense system.

Response to Pathogen Infection

The synthesis and accumulation of N-(p-Coumaroyl) Serotonin are significantly induced in plants upon infection by various pathogens. nih.gov For instance, in rice, the accumulation of CS is triggered by infection with the fungal pathogen Bipolaris oryzae, the causative agent of brown spot disease. mdpi.comfrontiersin.org Similarly, infection by the rice blast fungus, Magnaporthe grisea, also leads to an increase in CS levels. frontiersin.org The accumulation of this and other related compounds is believed to play a direct role in inhibiting the growth of invading pathogens. mdpi.com Studies have shown that CS exhibits antimicrobial activity against a range of plant pathogens. For example, it has demonstrated inhibitory effects against the bacterium Xanthomonas oryzae pv. oryzicola (Xoc), which causes bacterial leaf streak in rice, with a reported IC50 value of 54.54 μg/mL. mdpi.comnih.gov It also shows antifungal activity against Aciculosporium take, the fungus responsible for witches' broom disease in bamboo, with an IC50 of 84 μg/mL. mdpi.comnih.gov

Response to Abiotic Stresses (e.g., UV radiation, cold stress)

Plants also produce N-(p-Coumaroyl) Serotonin in response to various abiotic stresses. Exposure to ultraviolet (UV) radiation is a known trigger for the accumulation of CS and other phenylamides in rice leaves. mdpi.comnih.gov This response is part of a protective mechanism against the damaging effects of UV radiation. Additionally, cold stress has been shown to induce the production of serotonin derivatives in plants like Datura metel, where it is thought to protect reproductive tissues from environmental stress. nih.govtandfonline.com The generation of CS under these stressful conditions suggests its role in enhancing the plant's tolerance to a range of environmental challenges. usp.br

Contribution to Cell Wall Reinforcement

A key defensive role of N-(p-Coumaroyl) Serotonin is its contribution to the reinforcement of plant cell walls. mdpi.com Following pathogen infection, CS and other phenylamides are often deposited into the cell walls of the affected tissues. mdpi.com This process is thought to create a physical barrier that helps to impede the spread of the invading pathogen. nih.govplos.org In rice infected with Bipolaris oryzae, serotonin and its derivatives are incorporated into the cell walls, forming brown deposits at the lesion sites. tandfonline.com The suppression of the biosynthesis of these compounds has been shown to result in increased susceptibility to the pathogen, highlighting the importance of cell wall fortification in plant defense. mdpi.com

Direct Toxic Effects Against Pathogens and Insects

Beyond its role in cell wall reinforcement, N-(p-Coumaroyl) Serotonin exerts direct toxic effects on pathogens and insects. koreascience.kr As a phytoalexin, it possesses inherent antimicrobial properties that can directly inhibit the growth and development of fungal and bacterial pathogens. mdpi.comfrontiersin.org The accumulation of CS at infection sites creates a localized environment that is hostile to the invading microorganisms. Furthermore, research indicates that tryptophan-derived secondary metabolites, including CS, play a defensive role against herbivorous insects. tandfonline.com The increased production of these compounds in response to insect feeding suggests they act as antifeedants or toxins, contributing to the plant's defense against herbivory. medcraveonline.comtandfonline.com

Data Tables

Table 1: Plant Sources of N-(p-Coumaroyl) Serotonin

Plant SpeciesCommon NamePart of PlantReference
Carthamus tinctoriusSafflowerSeeds caymanchem.comcapes.gov.br
Panicum miliaceumMilletGrain caymanchem.comglpbio.com
Chenopodium albumLamb's Quarters- researchgate.net
Corydalis sempervirensRock Harlequin- researchgate.net
Centaurea vlachorum-Seeds jbuon.com
Centaurea nigraBlack KnapweedSeeds medcraveonline.com
Oryza sativaRiceLeaves mdpi.comnih.gov
Capsicum annuumPepper- nih.gov
Lycopersicon esculentumTomato- nih.gov
Ipomoea obscuraObscure Morning Glory- mdpi.comnih.gov

Table 2: Antimicrobial Activity of N-(p-Coumaroyl) Serotonin

PathogenDiseaseHost PlantIC50 ValueReference
Xanthomonas oryzae pv. oryzicola (Xoc)Bacterial Leaf StreakRice54.54 μg/mL mdpi.comnih.gov
Aciculosporium takeWitches' BroomBamboo84 μg/mL mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O3 B021789 N-(p-Coumaroyl)serotonin CAS No. 68573-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPAFGVOWCVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313118
Record name N-(p-Coumaroyl)serotonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68573-24-0
Record name N-(p-Coumaroyl)serotonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68573-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Coumaroyl)serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of N P Coumaroyl Serotonin in Plants and Microorganisms

Precursor Pathways and Enzymatic Steps in Plants

The biosynthesis of N-(p-Coumaroyl) Serotonin (B10506) in plants is a sophisticated process that merges two major metabolic routes: the phenylpropanoid pathway, which provides the p-coumaroyl moiety, and the tryptophan pathway, which yields the serotonin moiety. The final step involves the condensation of these two precursors, a reaction catalyzed by a specific acyltransferase enzyme. This convergence highlights the intricate metabolic network within plants that allows for the synthesis of specialized secondary metabolites.

Shikimate Pathway and Phenylpropanoid Pathway

The journey to synthesizing the p-coumaroyl group begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (AAAs). mdpi.comhebmu.edu.cn This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) cycle), into chorismate. mdpi.comannualreviews.org Chorismate is a critical branch-point intermediate, serving as the precursor for all three proteogenic aromatic amino acids, including L-phenylalanine. hebmu.edu.cnannualreviews.org

Once L-phenylalanine is synthesized, it enters the general phenylpropanoid pathway. This pathway transforms phenylalanine into a variety of phenolic compounds. mdpi.com The key steps leading to the formation of the activated p-coumaroyl unit are:

Phenylalanine Ammonia-Lyase (PAL) : This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid, the first committed step of the phenylpropanoid pathway. biorxiv.org

Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the para-position to form p-coumaric acid. biorxiv.org

4-Coumarate:CoA Ligase (4CL) : This enzyme activates p-coumaric acid by ligating it with Coenzyme A (CoA) to form the high-energy thioester, p-coumaroyl-CoA. mdpi.combiorxiv.org

This activated p-coumaroyl-CoA molecule is the direct precursor for the "p-coumaroyl" portion of N-(p-Coumaroyl) Serotonin and is then available for condensation with serotonin. mdpi.comnih.gov The final conjugation is catalyzed by an enzyme known as Serotonin N-hydroxycinnamoyl transferase (SHT), which belongs to the BAHD family of acyltransferases. mdpi.comtandfonline.com

Tryptophan Pathway

The serotonin moiety of N-(p-Coumaroyl) Serotonin originates from the aromatic amino acid L-tryptophan. Similar to phenylalanine, the biosynthesis of tryptophan also begins with the shikimate pathway intermediate, chorismate. mdpi.comannualreviews.orgfrontiersin.org The conversion of chorismate to tryptophan is a multi-step process, with the first committed step being catalyzed by the enzyme Anthranilate Synthase (AS). frontiersin.org In plants, this pathway ultimately produces L-tryptophan, which then serves as the substrate for serotonin biosynthesis. researchgate.netresearchgate.net The activation of the tryptophan pathway, often induced by biotic and abiotic stresses, provides the necessary precursors for defense-related compounds, including phenylamides like N-(p-Coumaroyl) Serotonin. mdpi.com

Key Enzymes Involved in Serotonin Biosynthesis

In plants, the conversion of L-tryptophan to serotonin is a two-step enzymatic process that is distinct from the pathway in animals. frontiersin.orgtandfonline.com It involves decarboxylation followed by hydroxylation. researchgate.netfrontiersin.org This pathway's regulation is tightly controlled, particularly by the availability of tryptophan and the expression of the key enzymes.

Anthranilate Synthase (AS) is a pivotal enzyme that catalyzes the first committed step in tryptophan biosynthesis, converting chorismate into anthranilate. frontiersin.orgtandfonline.com It functions as a key regulatory point, controlling the flow of carbon from the shikimate pathway into tryptophan synthesis. frontiersin.orgnih.gov Plant AS is typically a heterotetrameric complex composed of two α-subunits and two β-subunits. tandfonline.comnih.gov This enzyme is subject to feedback inhibition by the final product, tryptophan. frontiersin.org

Interestingly, plants possess two isozymes of the AS α-subunit:

Tryptophan-sensitive ASα: This form is strongly inhibited by very low concentrations of tryptophan. tandfonline.comnih.govtandfonline.com

Tryptophan-insensitive ASα: This form is not inhibited by tryptophan. tandfonline.comnih.govtandfonline.com

The synthesis of serotonin, which requires a high level of tryptophan, is thought to proceed via the tryptophan-insensitive ASα pathway. nih.govtandfonline.com

Tryptophan Decarboxylase (TDC) is the enzyme that catalyzes the first step in the conversion of tryptophan to serotonin in plants: the decarboxylation of L-tryptophan to form tryptamine (B22526). researchgate.netfrontiersin.org This reaction diverts tryptophan from primary metabolism into the synthesis of specialized metabolites like indole (B1671886) alkaloids and serotonin. frontiersin.org

TDC is widely considered a rate-limiting step in serotonin biosynthesis for two main reasons:

High Kₘ for Tryptophan: Many plant TDCs exhibit a high Michaelis constant (Kₘ) for tryptophan, meaning they require a high concentration of the substrate to function efficiently. nih.govtandfonline.com For example, the Kₘ of rice TDC for tryptophan is 690 µM. tandfonline.comnih.gov

Inducible Expression: The expression of the TDC gene is often undetectable in control or unstressed plants and is induced by various stimuli. tandfonline.comnih.gov

Therefore, significant serotonin synthesis typically occurs only when both tryptophan levels are high and TDC expression is induced. nih.govtandfonline.com

The final step in serotonin synthesis is catalyzed by Tryptamine 5-hydroxylase (T5H), which hydroxylates tryptamine at the 5-position of the indole ring to produce serotonin (5-hydroxytryptamine). frontiersin.orgnih.govnih.gov T5H is a cytochrome P450 monooxygenase, typically located in the endoplasmic reticulum membrane. frontiersin.org In contrast to TDC, T5H generally has a low Kₘ for its substrate, tryptamine (e.g., 20 µM in rice), indicating a high affinity. nih.govtandfonline.com This suggests that once tryptamine is produced, it is efficiently converted to serotonin. tandfonline.com The expression of the T5H gene has been shown to be induced by stressors like chitin (B13524) elicitation in rice. mdpi.com

Biosynthesis in Microorganisms

While N-(p-Coumaroyl) Serotonin is a natural product of plants, its biosynthesis does not typically occur in microorganisms. However, metabolic engineering has enabled its production in microbes like Escherichia coli. oup.com This is achieved by heterologously expressing the required plant-derived genes. nih.gov

The general strategy involves introducing a set of genes into E. coli to construct the biosynthetic pathway:

Genes for p-Coumaric Acid Synthesis : To produce the p-coumaroyl moiety from a basic carbon source like glucose, genes from the shikimate and phenylpropanoid pathways are introduced. nih.govresearchgate.net

Genes for Serotonin Synthesis : To produce the serotonin moiety, the plant-specific genes for Tryptophan Decarboxylase (TDC) and Tryptamine 5-hydroxylase (T5H) are expressed. nih.govnih.gov

Condensing Enzyme Gene : A gene encoding an N-hydroxycinnamoyltransferase (like SHT or HCTT) is introduced to catalyze the final condensation of p-coumaroyl-CoA and serotonin. oup.comnih.gov

By co-expressing these enzymes, engineered E. coli can synthesize N-(p-Coumaroyl) Serotonin, demonstrating the feasibility of using microbial platforms for producing complex plant secondary metabolites. oup.com

Data Tables

Table 1: Key Enzymes in the Biosynthesis of N-(p-Coumaroyl) Serotonin

Enzyme NameAbbreviationPathwaySubstrate(s)Product(s)
Phenylalanine Ammonia-LyasePALPhenylpropanoidL-PhenylalanineCinnamic acid
Cinnamate 4-HydroxylaseC4HPhenylpropanoidCinnamic acidp-Coumaric acid
4-Coumarate:CoA Ligase4CLPhenylpropanoidp-Coumaric acid, CoA, ATPp-Coumaroyl-CoA
Anthranilate SynthaseASTryptophan BiosynthesisChorismate, GlutamineAnthranilate
Tryptophan DecarboxylaseTDCSerotonin BiosynthesisL-TryptophanTryptamine
Tryptamine 5-hydroxylaseT5HSerotonin BiosynthesisTryptamineSerotonin
Serotonin N-hydroxycinnamoyl transferaseSHTAmide Synthesisp-Coumaroyl-CoA, SerotoninN-(p-Coumaroyl) Serotonin

Data sourced from multiple references including mdpi.combiorxiv.orgtandfonline.comfrontiersin.orgfrontiersin.orgnih.gov.

Table 2: Properties of Key Regulatory Enzymes in Serotonin Biosynthesis

EnzymeOrganism (Example)Kₘ ValueOptimal pHOptimal Temp.Regulatory Notes
Anthranilate Synthase (ASα2)Rice2 µM (for Tryptophan inhibition)--Strongly feedback-inhibited by tryptophan. tandfonline.comnih.gov
Tryptophan Decarboxylase (TDC)Rice690 µM (for Tryptophan)7.5 - 8.545°CConsidered a rate-limiting step due to high Kₘ and inducible expression. nih.govtandfonline.com
Tryptamine 5-hydroxylase (T5H)Rice20 µM (for Tryptamine)--Exhibits high affinity for its substrate, efficiently converting tryptamine to serotonin. nih.govtandfonline.com
Tryptophan Decarboxylase (TDC)

Formation of N-(p-Coumaroyl) Serotonin from Serotonin and p-Coumaroyl-CoA

The formation of N-(p-Coumaroyl) Serotonin is a crucial step in the biosynthesis of various secondary metabolites in plants. This reaction involves the condensation of serotonin and p-coumaroyl-CoA. This process is catalyzed by a specific enzyme that facilitates the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the amino group of serotonin.

Hydroxycinnamoyl-CoA: Serotonin N-(hydroxycinnamoyl)transferase (SHT) Activity and Substrate Specificity

The key enzyme responsible for the synthesis of N-(p-Coumaroyl) Serotonin is Hydroxycinnamoyl-CoA: Serotonin N-(hydroxycinnamoyl)transferase (SHT). nih.govresearchgate.net This enzyme belongs to the BAHD family of acyltransferases. mdpi.com SHT exhibits specific activity towards serotonin as an acyl acceptor and various hydroxycinnamoyl-CoA esters as acyl donors. nih.gov The enzyme plays a significant role in the plant's defense mechanism by producing hydroxycinnamic acid amides (HCAAs), which are involved in protecting the plant against pathogens. nih.gov

The SHT enzyme from pepper (Capsicum annuum) has been characterized and shown to catalyze the synthesis of N-feruloylserotonin and N-(p-coumaroyl)serotonin. nih.govresearchgate.net The gene encoding SHT in pepper has been isolated, and its recombinant protein has been expressed and purified to study its enzymatic properties. nih.govresearchgate.net Studies on the pepper SHT revealed that it possesses a high affinity for serotonin as a substrate. nih.gov The expression of pepper SHT mRNA is found constitutively in various organs of the pepper plant. researchgate.net

Kinetic studies of the purified recombinant SHT from pepper have provided insights into its substrate specificity. nih.gov The enzyme exhibits different affinities (Km) and maximum reaction velocities (Vmax) for various acyl donors when serotonin is the acyl acceptor. For instance, with serotonin as the acyl acceptor, the Km for p-coumaroyl-CoA is 23.2 µM, and the Vmax is 35 nkat mg⁻¹ protein. nih.gov In contrast, for feruloyl-CoA, the Km is 3.5 µM, and the Vmax is 7 nkat mg⁻¹ protein. nih.gov The enzyme also utilizes other cinnamoyl-CoA esters like caffeoyl-CoA and cinnamoyl-CoA. nih.gov

When feruloyl-CoA is the acyl donor, the pepper SHT shows a significantly higher affinity for serotonin (Km = 73 µM) compared to other amines like tyramine (B21549) (Km = 1,165 µM). nih.gov This indicates a 16-fold lower Km for serotonin than for tyramine with this particular acyl donor. nih.gov

Table 1: Kinetic Parameters of Pepper SHT with Serotonin as Acyl Acceptor

Acyl DonorKm (µM)Vmax (nkat mg⁻¹ protein)
p-Coumaroyl-CoA23.235
Feruloyl-CoA3.57
Caffeoyl-CoA12.731
Cinnamoyl-CoA31.923

Data sourced from a study on transgenic rice expressing pepper SHT. nih.gov

The activity of SHT can be inhibited by other amines, such as tyramine. nih.gov Studies have shown that SHT activity is inhibited by tyramine at concentrations ranging from 10 to 50 mM. nih.govresearchgate.net Lineweaver-Burk plot analysis revealed that in the presence of tyramine, the SHT enzyme exhibits an increased Km value but a constant Vmax, which is characteristic of competitive inhibition. nih.gov This suggests that tyramine competes with serotonin for the active site of the SHT enzyme.

Kinetic Parameters (Km, Vmax) for Serotonin and other Acyl Acceptors

Genetic and Metabolic Engineering for Enhanced Production

To increase the production of N-(p-Coumaroyl) Serotonin, researchers have turned to genetic and metabolic engineering strategies. These approaches involve the manipulation of biosynthetic pathways in both plants and microorganisms.

Recombinant Microbial Systems (e.g., Escherichia coli, Lactococcus lactis)

Recombinant microbial systems, particularly Escherichia coli and Lactococcus lactis, have been engineered to produce N-(p-Coumaroyl) Serotonin. oup.comnih.govresearchgate.net These microorganisms serve as efficient cell factories for the synthesis of this valuable compound.

In one approach, E. coli was engineered to express the genes for 4-coumaroyl CoA ligase (4CL) and a hydroxycinnamoyl-coenzyme A:serotonin N-(hydroxycinnamoyl)transferase (CaHCTT) from pepper. oup.comnih.gov By feeding the culture with serotonin and a precursor for p-coumaric acid, the engineered E. coli was able to synthesize N-(p-coumaroyl) serotonin. oup.comnih.gov Specifically, when 100 μM of serotonin was added to the culture, more than 99 μM of N-(p-coumaroyl) serotonin was produced. oup.comnih.gov

Further engineering of the phenylalanine biosynthetic pathway in E. coli has also been explored to increase the endogenous supply of precursors, leading to the synthesis of related compounds. oup.comnih.gov The use of Lactococcus lactis has also been reported as a potential host for producing tyramine- and serotonin-based phenolamides by expressing similar sets of genes. researchgate.net These microbial production platforms offer a promising alternative to extraction from plant sources, allowing for controlled and potentially higher yields of N-(p-Coumaroyl) Serotonin.

Transgenic Plant Systems (e.g., Transgenic Rice)

The production of N-(p-Coumaroyl) Serotonin and related compounds has been significantly enhanced through the use of transgenic plant systems, with rice (Oryza sativa) being a primary model. researchgate.netnih.gov Genetic engineering offers a low-cost, scalable, and environmentally friendly platform for producing valuable bioactive metabolites. researchgate.net Researchers have successfully engineered transgenic rice to express key enzymes, leading to the accumulation of these beneficial serotonin derivatives. nih.govusp.br

A key strategy for increasing the production of N-(p-Coumaroyl) Serotonin in plants is the overexpression of the gene encoding Serotonin N-hydroxycinnamoyltransferase (SHT). usp.brnih.gov This enzyme catalyzes the crucial condensation reaction between serotonin and p-coumaroyl-CoA. researchgate.net

In several studies, transgenic rice plants were developed to express an SHT gene isolated from pepper (Capsicum annuum). researchgate.netnih.govusp.br The pepper SHT gene was placed under the control of a constitutive maize ubiquitin promoter, which directs the gene to be expressed throughout the plant. researchgate.netnih.gov The results were significant:

Transgenic rice expressing the pepper SHT gene produced an average of 274 ng/g of serotonin derivatives in the seeds, a nine-fold increase compared to the ~30 ng/g found in wild-type seeds. usp.br

The overexpression of the SHT transgene was found to be a requirement for the overproduction of these serotonin derivatives in the transgenic rice plants. nih.gov

Other approaches have explored the use of endosperm-specific promoters, such as the glutelin A3 (GluA3) and prolamin promoters from rice, to drive SHT expression specifically in the seeds. nih.gov While these transgenic plants showed SHT expression, the accumulation of serotonin derivatives was similar to wild-type levels, suggesting that simply overexpressing the SHT enzyme is not the only factor limiting production. nih.gov

Table 1: Effect of SHT Gene Overexpression on Serotonin Derivative Production in Rice Seeds

Plant TypePromoterGene SourceAverage Serotonin Derivative Content (ng/g seed weight)Fold Increase vs. Wild-Type
Wild-Type Rice--~30-
Transgenic RiceMaize UbiquitinPepper (C. annuum)2749x

The biosynthesis of N-(p-Coumaroyl) Serotonin depends on the availability of two key precursors: serotonin and p-coumaroyl-CoA. researchgate.net Research indicates that the availability of these precursors, particularly serotonin, is often a rate-limiting factor in transgenic systems. nih.govnih.gov

Studies on SHT-overexpressing transgenic rice revealed that the plants required the external application of amines to synthesize hydroxycinnamic acid amides in the shoots, indicating that amine substrates are limited in those tissues. nih.gov Further investigation suggested that serotonin, rather than phenylpropanoid-CoAs like p-coumaroyl-CoA, is the primary rate-limiting substrate in the biosynthesis of serotonin derivatives in these transgenic rice seeds. nih.gov

To address this limitation, strategies focus on boosting the endogenous supply of these precursors. The phenylpropanoid pathway is the source of p-coumaroyl-CoA, a central metabolite for many defense-related compounds. frontiersin.orgmdpi.com Serotonin is synthesized from the amino acid tryptophan, first via its decarboxylation to tryptamine by the enzyme Tryptophan Decarboxylase (TDC), followed by hydroxylation. frontiersin.orgnih.gov Overexpression of the TDC gene has been shown to lead to higher accumulation of serotonin in rice, suggesting that enhancing the serotonin pool is a viable strategy to increase the final product. usp.br

Overexpression of SHT Genes

Inducible Production through Chemical Treatments

The production of N-(p-Coumaroyl) Serotonin and related compounds can be induced or enhanced by treating plants with specific chemicals. nih.govusp.br These treatments can boost the availability of precursors or trigger defense pathways that lead to the synthesis of these molecules.

In both wild-type and SHT-transgenic rice, the application of certain chemicals increased the production of serotonin derivatives. When rice plants were treated with 1 mM solutions of various chemicals, production rose by two- to three-fold. usp.br Tyramine was identified as a particularly effective inducer, but other compounds such as trans-cinnamic acid and p-coumaric acid yielded similar results. usp.br

Detailed findings from these studies include:

Transgenic rice plants grown in a medium containing phenolic acids—such as cinnamic acid, p-coumaric acid, caffeic acid, or ferulic acid—produced large amounts of feruloylserotonin and p-coumaroylserotonin. nih.gov

Among various amine substrates tested by adding them to the growth medium, only tyramine or tryptamine induced the production of serotonin derivatives. nih.gov

In wild-type rice, treatment with tyramine led to a more than three-fold increase in serotonin derivative levels in seeds compared to untreated plants. usp.br

In SHT-transgenic rice, chemical treatments approximately doubled the level of serotonin derivatives compared to untreated transgenic plants. usp.br

In barley, treatment with copper chloride (CuCl2) also induced the accumulation of serotonin and other related amines. tandfonline.com

This inducible production suggests that these compounds are part of the plant's natural defense metabolism, which can be activated by external chemical cues. mdpi.com

Table 2: Effect of Chemical Treatments on Serotonin Derivative Production in Rice

Plant TypeChemical Treatment (1 mM)Effect on Serotonin Derivative Levels
Wild-Type RiceTyramine> 3-fold increase compared to untreated wild-type
Wild-Type Ricetrans-Cinnamic Acid, p-Coumaric AcidInduce production
Transgenic Rice (SHT)Tyramine, trans-Cinnamic Acid, etc.~2-fold increase compared to untreated transgenic

Biological Activities and Mechanistic Studies of N P Coumaroyl Serotonin

Antioxidative Properties and Mechanisms

N-(p-Coumaroyl) serotonin (B10506) exhibits potent antioxidant effects through various mechanisms, including free radical scavenging, inhibition of lipid oxidation, reduction of reactive oxygen species, and mitochondria-targeted activity. abcam.comchemfaces.comcambridge.org These properties are largely attributed to its unique chemical structure, which includes a phenolic ring and a serotonin moiety. mdpi.comnih.gov

Free Radical Scavenging Activity

The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key indicator of its antioxidant capacity. N-(p-Coumaroyl) serotonin has demonstrated significant scavenging activity against various free radicals in multiple in vitro assays.

DPPH Radical Scavenging: Studies have shown that N-(p-Coumaroyl) serotonin is a potent scavenger of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. pnfs.or.kr In one study, it exhibited stronger DPPH radical scavenging activity than the well-known antioxidants α-tocopherol and butylated hydroxyanisole (BHA). pnfs.or.kr The IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals, for N-(p-Coumaroyl) serotonin has been reported to be in the micromolar range, indicating high potency. koreascience.kr

ABTS Radical Scavenging: The compound also effectively scavenges the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. Research on safflower seed extract, which is rich in N-(p-Coumaroyl) serotonin, has demonstrated its capacity to quench ABTS radicals. nih.gov

Oxygen Radical Absorbance Capacity (ORAC): While specific ORAC values for isolated N-(p-Coumaroyl) serotonin are not extensively detailed in the provided search results, its demonstrated efficacy in scavenging other radicals suggests a high potential in this assay as well. The ORAC assay measures the total antioxidant capacity of a substance against peroxyl radicals.

The free radical scavenging activity of N-(p-Coumaroyl) serotonin is considered a primary mechanism for its protective effects against oxidative stress-related conditions. researchgate.net

Inhibition of Lipid Oxidation

Lipid peroxidation, particularly the oxidation of low-density lipoproteins (LDL), is a critical step in the development of atherosclerosis. N-(p-Coumaroyl) serotonin has been shown to effectively inhibit this process.

LDL Oxidation: Research has demonstrated that N-(p-Coumaroyl) serotonin can inhibit the oxidation of LDL induced by both free radical initiators (like V70) and metal ions (like copper sulfate). pfigueiredo.orgcapes.gov.br This inhibition occurs in a dose-dependent manner. pfigueiredo.org Studies in apolipoprotein E-deficient mice, a model for atherosclerosis, revealed that dietary supplementation with N-(p-Coumaroyl) serotonin significantly reduced atherosclerotic lesion areas, which was associated with decreased levels of oxidized LDL. pfigueiredo.orgcapes.gov.br This suggests that the compound's ability to prevent LDL oxidation contributes to its anti-atherogenic effects. capes.gov.brcambridge.org

The inhibition of lipid peroxidation by N-(p-Coumaroyl) serotonin helps to protect cellular membranes from oxidative damage and may play a role in preventing chronic diseases associated with oxidative stress. mdpi.com

Reduction of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells and contribute to various diseases. N-(p-Coumaroyl) serotonin has been found to reduce intracellular ROS levels in different cell types.

In studies involving high-glucose conditions, which are known to induce ROS production, N-(p-Coumaroyl) serotonin significantly reduced the levels of intracellular ROS. cambridge.orgcambridge.org This effect is attributed to its ability to act as a scavenger of superoxide (B77818) radicals. cambridge.orgcambridge.org Furthermore, in a mouse model of cisplatin-induced renal damage, administration of N-(p-Coumaroyl) serotonin led to a significant reduction in ROS levels in the kidney. worldscientific.comnih.gov This reduction in oxidative stress was accompanied by an upregulation of glutathione (B108866) peroxidase, an important antioxidant enzyme. worldscientific.comnih.gov

Mitochondria-Targeted Antioxidant Activity

Mitochondria are the primary sites of ROS production within cells, making them particularly vulnerable to oxidative damage. N-(p-Coumaroyl) serotonin has shown the ability to accumulate within mitochondria and exert a targeted antioxidant effect.

Studies have demonstrated that N-(p-Coumaroyl) serotonin can enter cells and mitochondria in a time-dependent manner. cambridge.orgresearchgate.net By concentrating in the mitochondria, it can directly scavenge superoxide radicals at their source, thus protecting these vital organelles from oxidative damage. cambridge.orgresearchgate.net This mitochondria-targeted antioxidant property is considered a novel therapeutic approach for neurodegenerative disorders and other complications related to mitochondrial dysfunction and oxidative stress. cambridge.org

Anti-inflammatory Effects and Underlying Signaling Pathways

In addition to its antioxidant properties, N-(p-Coumaroyl) serotonin exhibits significant anti-inflammatory activity. abcam.comchemfaces.commdpi.com This is primarily achieved through the suppression of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response.

Suppression of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines are signaling molecules that play a crucial role in orchestrating the inflammatory response. N-(p-Coumaroyl) serotonin has been shown to inhibit the production of several key pro-inflammatory cytokines.

TNF-α, IL-1α, IL-1β, and IL-6: In studies using endotoxin-stimulated human blood monocytes, N-(p-Coumaroyl) serotonin significantly reduced the production of tumor necrosis factor-alpha (TNF-α), interleukin-1-alpha (IL-1α), interleukin-1-beta (IL-1β), and interleukin-6 (IL-6). chemfaces.comtargetmol.comresearchgate.net This inhibition was observed at the protein level and was also linked to the suppression of the corresponding cytokine mRNA expression. chemfaces.com The inhibitory effect is partly mediated by the downregulation of the NF-κB signaling pathway, a central regulator of inflammation. abcam.comchemfaces.commdpi.com

The ability of N-(p-Coumaroyl) serotonin to suppress the production of these potent pro-inflammatory cytokines underscores its potential as an anti-inflammatory agent.

Table 1: Summary of Pro-inflammatory Cytokine Inhibition by N-(p-Coumaroyl) Serotonin

Cytokine Cell Type Stimulant Effect of N-(p-Coumaroyl) Serotonin Reference(s)
TNF-α Human Blood Monocytes Endotoxin (LPS) Inhibition of production and mRNA expression chemfaces.com, targetmol.com, researchgate.net
IL-1α Human Blood Monocytes Endotoxin (LPS) Inhibition of production and mRNA expression chemfaces.com, targetmol.com, researchgate.net
IL-1β Human Blood Monocytes Endotoxin (LPS) Inhibition of production and mRNA expression chemfaces.com, targetmol.com, researchgate.net

Inhibition of NF-κB Signaling Pathway

N-(p-Coumaroyl) Serotonin has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. mdpi.comabcam.comcambridge.orgchemfaces.com Its inhibitory action is crucial in its anti-inflammatory effects. Studies have shown that this compound can suppress the activation of NF-κB induced by various stimuli, including lipopolysaccharide (LPS). abcam.comcambridge.orgmdpi.com This inhibition, in turn, leads to a reduction in the expression of pro-inflammatory genes. abcam.comchemfaces.com

The anti-arthritic effects of N-(p-Coumaroyl) Serotonin are also mediated through the regulation of NF-κB signaling. mdpi.comnih.gov In the context of osteoarthritis, it has been shown to attenuate cartilage destruction by blocking this pathway. mdpi.comnih.gov Research indicates that by inhibiting NF-κB, N-(p-Coumaroyl) Serotonin can decrease the production of catabolic factors that lead to cartilage degradation. mdpi.com

The mechanism by which N-(p-Coumaroyl) Serotonin inhibits the NF-κB pathway involves the prevention of the degradation of IκB (inhibitor of NF-κB) and the subsequent phosphorylation of the p65 subunit of NF-κB. mdpi.comnih.gov Under normal conditions, IκB binds to NF-κB in the cytoplasm, keeping it in an inactive state. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing the p65 subunit to be phosphorylated and translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

N-(p-Coumaroyl) Serotonin intervenes in this process by significantly blocking the degradation of IκB. mdpi.comnih.govresearchgate.net This action prevents the release and nuclear translocation of NF-κB. mdpi.com Furthermore, it has been observed to suppress the phosphorylation of the p65 subunit, further ensuring that NF-κB remains inactive. mdpi.comnih.gov This dual-action on IκB degradation and p65 phosphorylation effectively shuts down the NF-κB signaling cascade. mdpi.comnih.govresearchgate.net

Modulation of MAPK-Dependent Pathways (e.g., JNK/c-Jun, ERK)

N-(p-Coumaroyl) Serotonin also exerts its anti-inflammatory effects by modulating mitogen-activated protein kinase (MAPK)-dependent pathways. maedica.roresearchgate.netnih.gov These pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, are crucial in transducing extracellular signals into cellular responses, including inflammation. mdpi.com

Studies have shown that N-(p-Coumaroyl) Tryptamine (B22526), a related compound, significantly attenuates the lipopolysaccharide (LPS)-induced activation of the JNK/c-Jun signaling pathway in macrophage cells. nih.gov This suppression of JNK activation is a key mechanism behind its anti-inflammatory activity. nih.gov While some studies suggest a potential role in suppressing Akt phosphorylation, the primary anti-inflammatory effect appears to be mediated through the JNK/c-Jun pathway. nih.gov

In the context of neuronal cells, serotonin derivatives have been shown to down-regulate the phosphorylation of p38, ERK, and JNK in a dose-dependent manner, highlighting their ability to modulate MAPK signaling. mdpi.com Specifically, N-(p-Coumaroyl) Serotonin has been implicated in the suppression of the JNK/c-Jun signaling pathway, which contributes to its anti-inflammatory properties. nih.govsemanticscholar.org

Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2)

A significant aspect of the anti-inflammatory activity of N-(p-Coumaroyl) Serotonin is its ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). semanticscholar.orgkspbtjpb.org In inflammatory conditions, these molecules are produced in excess and contribute to the inflammatory cascade.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, N-(p-Coumaroyl) Serotonin and its derivatives have been shown to significantly inhibit the production of NO and PGE2. semanticscholar.orgkspbtjpb.orgbiomolther.org This inhibition is a direct consequence of the compound's ability to downregulate the expression of the enzymes responsible for their synthesis.

The inhibition of these pro-inflammatory mediators is a crucial mechanism by which N-(p-Coumaroyl) Serotonin exerts its anti-inflammatory effects, making it a compound of interest for inflammatory-related diseases. kspbtjpb.org

Downregulation of iNOS and COX-2 Expression

The inhibition of NO and PGE2 production by N-(p-Coumaroyl) Serotonin is directly linked to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govkspbtjpb.org These enzymes are responsible for the synthesis of NO and PGE2, respectively, during inflammation.

In studies using LPS-stimulated macrophages, treatment with N-(p-Coumaroyl) Serotonin and related serotonin derivatives resulted in a dramatic, dose-dependent decrease in the protein levels of both iNOS and COX-2. kspbtjpb.orgbiomolther.org This downregulation of iNOS and COX-2 expression is a key molecular mechanism underlying the compound's anti-inflammatory properties. semanticscholar.orgkspbtjpb.orgbiomolther.org By suppressing the expression of these enzymes, N-(p-Coumaroyl) Serotonin effectively reduces the production of pro-inflammatory mediators. nih.govkspbtjpb.org

Cardiovascular Health and Anti-Atherogenic Actions

N-(p-Coumaroyl) Serotonin demonstrates significant potential in promoting cardiovascular health, primarily through its anti-atherogenic properties. medchemexpress.comcaymanchem.comtargetmol.commedchemexpress.com Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a major contributor to cardiovascular disease. This compound has been shown to combat atherosclerosis through various mechanisms. abcam.commdpi.comcambridge.org

It has been found to inhibit the oxidation of low-density lipoproteins (LDL), a key event in the development of atherosclerosis. mdpi.com Furthermore, N-(p-Coumaroyl) Serotonin can improve the distensibility of the aortic wall, which is often compromised in atherosclerotic conditions. mdpi.commedchemexpress.comtargetmol.commedchemexpress.com Another critical action is its ability to inhibit the migration of vascular smooth muscle cells (VSMCs) into the intima and their proliferation, which are crucial steps in plaque formation. mdpi.com This is achieved by inhibiting the release of intracellular calcium ions and blocking platelet-derived growth factor (PDGF) signaling. mdpi.com

Amelioration of Atherosclerosis in Vivo

In vivo studies have provided compelling evidence for the anti-atherosclerotic effects of N-(p-Coumaroyl) Serotonin. abcam.commedchemexpress.comcaymanchem.comtargetmol.commedchemexpress.comglpbio.com Research conducted on animal models has demonstrated its ability to ameliorate the development and progression of atherosclerosis.

In Kurosawa and Kusanagi-hypercholesterolemic (KHC) rabbits, dietary supplementation with N-(p-Coumaroyl) Serotonin was shown to inhibit the progression of atherosclerosis and improve the distensibility of the aortic wall. mdpi.comcaymanchem.com Similarly, in apolipoprotein E-deficient mice, a model prone to developing atherosclerosis, this compound was found to reduce the area of atherosclerotic lesions. abcam.comcaymanchem.com These findings highlight the potential of N-(p-Coumaroyl) Serotonin as a therapeutic agent for the prevention and treatment of atherosclerosis.

Table 1: Summary of Research Findings on the Biological Activities of N-(p-Coumaroyl) Serotonin

Biological Activity Key Findings References
Inhibition of NF-κB Signaling Suppresses NF-κB activation induced by stimuli like LPS. mdpi.comabcam.comcambridge.orgchemfaces.commdpi.com
Attenuates cartilage destruction in osteoarthritis models. mdpi.comnih.gov
Blockage of IκB Degradation and p65 Phosphorylation Prevents the degradation of IκB, keeping NF-κB inactive. mdpi.comnih.govresearchgate.net
Suppresses the phosphorylation of the p65 subunit of NF-κB. mdpi.comnih.gov
Modulation of MAPK-Dependent Pathways Attenuates LPS-induced activation of the JNK/c-Jun pathway. nih.gov
Down-regulates phosphorylation of p38, ERK, and JNK. mdpi.com
Inhibition of Pro-inflammatory Mediators Significantly inhibits the production of nitric oxide (NO). semanticscholar.orgkspbtjpb.org
Significantly inhibits the production of prostaglandin E2 (PGE2). semanticscholar.orgkspbtjpb.orgbiomolther.org
Downregulation of iNOS and COX-2 Expression Dramatically decreases protein levels of iNOS in a dose-dependent manner. kspbtjpb.orgbiomolther.org
Dramatically decreases protein levels of COX-2 in a dose-dependent manner. nih.govkspbtjpb.orgbiomolther.org
Cardiovascular Health and Anti-Atherogenic Actions Inhibits LDL oxidation and improves aortic wall distensibility. mdpi.commedchemexpress.com
Inhibits vascular smooth muscle cell migration and proliferation. mdpi.com
Amelioration of Atherosclerosis in Vivo Inhibits atherosclerosis progression in hypercholesterolemic rabbits. mdpi.comcaymanchem.com
Reduces atherosclerotic lesion area in apolipoprotein E-deficient mice. abcam.comcaymanchem.com

Reduction of Lesion Area and Aortic Wall Distensibility

N-(p-Coumaroyl) Serotonin, a significant polyphenol found in safflower seeds, has demonstrated notable anti-atherogenic properties. caymanchem.commedchemexpress.com In vivo studies have shown that it can ameliorate atherosclerosis. caymanchem.comabcam.comglpbio.com Specifically, research in Kurosawa and Kusanagi-hypercholesterolemic (KHC) rabbits revealed that the administration of safflower seed polyphenols, including N-(p-Coumaroyl) Serotonin, improves the distensibility of the aortic wall and reduces atherosclerotic lesions. caymanchem.com This suggests a direct beneficial effect on the vascular structure and function in the context of hypercholesterolemia-induced atherosclerosis. caymanchem.com Further studies in apolipoprotein E-deficient mice have corroborated these findings, showing that serotonin derivatives like N-(p-Coumaroyl) Serotonin inhibit atherosclerosis. caymanchem.com

Inhibition of Low-Density Lipoprotein (LDL) Oxidation

A key mechanism underlying the anti-atherogenic effects of N-(p-Coumaroyl) Serotonin is its potent antioxidative activity, particularly its ability to inhibit the oxidation of low-density lipoprotein (LDL). caymanchem.comresearchgate.net The oxidation of LDL is a critical initiating step in the development of atherosclerosis. Research has confirmed that serotonin derivatives, which are major antioxidants in safflower seeds, effectively inhibit LDL oxidation. caymanchem.com This inhibitory action helps to prevent the cascade of events leading to plaque formation within arterial walls. caymanchem.commedchemexpress.com

Promotion of Vascular Smooth Muscle Cell Relaxation

N-(p-Coumaroyl) Serotonin contributes to vascular health by promoting the relaxation of vascular smooth muscle cells (VSMCs). caymanchem.comabcam.comglpbio.com Studies on isolated rat femoral arteries have shown that this compound can induce relaxation in vessels pre-contracted by agents like phenylephrine (B352888) or potassium chloride (KCl). nih.gov This vasorelaxant effect occurs in an endothelium-independent manner. nih.govfrontiersin.org The mechanism involves the inhibition of the increase in cytosolic free calcium concentration ([Ca²⁺]i) in VSMCs, which is a key signal for contraction. nih.govnih.gov By blocking this calcium influx, N-(p-Coumaroyl) Serotonin helps to relax the blood vessels. nih.gov

Inhibition of PDGF-induced Phosphorylation of PDGF Receptor and Ca2+ Release from Sarcoplasmic Reticulum

Platelet-derived growth factor (PDGF) is a potent mitogen that plays a crucial role in the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the pathogenesis of atherosclerosis. nih.govfrontiersin.orgnih.gov N-(p-Coumaroyl) Serotonin has been shown to directly interfere with this signaling pathway. medchemexpress.comselleckchem.commedchemexpress.com Research demonstrates that it inhibits the PDGF-BB-induced phosphorylation of the PDGF receptor β in a concentration-dependent manner. nih.gov Concurrently, it blocks the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum, an internal storage site within VSMCs. nih.govselleckchem.commedchemexpress.com This dual inhibition of PDGF receptor activation and subsequent intracellular calcium release effectively blocks the signaling cascade that promotes VSMC activation, proliferation, and migration, which are central to the development of atherosclerotic plaques and vascular hyperplasia. nih.govnih.gov

Effects on Cell Proliferation and Apoptosis

N-(p-Coumaroyl) Serotonin exhibits diverse effects on cell proliferation and apoptosis, which vary depending on the cell type. nih.gov While it can augment the proliferation of normal fibroblasts, other studies have highlighted its antiproliferative and pro-apoptotic actions in cancer cells. nih.govjbuon.com For instance, research on glioblastoma and lung cancer cell lines indicates that N-(p-Coumaroyl) Serotonin can inhibit tumor cell growth by inducing cell cycle arrest and triggering apoptosis. jbuon.com Conversely, a derivative, N-feruloylserotonin, has been noted to have a pleiotropic effect on parameters related to apoptosis in the context of cisplatin-induced renal damage. worldscientific.com This suggests that the compound's influence on cell survival and death is highly context-dependent.

Augmentation of Fibroblast Proliferation

One of the unique biological activities of N-(p-Coumaroyl) Serotonin is its ability to specifically augment the proliferation of normal fibroblast cells. caymanchem.comabcam.comglpbio.comnih.gov Studies have shown that this compound promotes the growth of both normal human and mouse fibroblasts. nih.gov Interestingly, this proliferative effect appears to be selective for fibroblasts, as the compound does not augment the growth of other normal or tumor cell types. nih.gov In the presence of N-(p-Coumaroyl) Serotonin, fibroblasts continue to proliferate and can form a focus resembling transformed cells, but without undergoing actual transformation. nih.gov This growth-promoting activity is not attributed to the compound's antioxidative properties, indicating a distinct mechanistic pathway. nih.gov

Synergy with Growth Factors (e.g., bFGF, EGF)

The proliferative effect of N-(p-Coumaroyl) Serotonin on fibroblasts is significantly enhanced when combined with specific growth factors. nih.gov Research has demonstrated a synergistic relationship with basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF). nih.govnih.govbiomolther.org When applied together, the combination of N-(p-Coumaroyl) Serotonin and either bFGF or EGF results in a more potent augmentation of fibroblast proliferation than either agent alone. nih.gov Notably, this synergy is specific, as it is not observed with other growth factors such as acidic FGF (aFGF) or platelet-derived growth factor (PDGF). nih.gov This selective synergy suggests a specific interaction with the signaling pathways activated by bFGF and EGF in fibroblasts. nih.gov

Interactive Data Tables

Table 1: Effects of N-(p-Coumaroyl) Serotonin on Vascular and Cellular Processes

Biological ActivityTarget/ProcessObserved EffectCell/Animal ModelCitations
Anti-Atherosclerosis Atherosclerotic Lesion AreaReductionApolipoprotein E-deficient mice, KHC rabbits caymanchem.com
Aortic Wall DistensibilityAmelioration / ImprovementKHC rabbits caymanchem.com
Antioxidant Activity LDL OxidationInhibitionIn vitro caymanchem.com
Vasorelaxation Vascular Smooth Muscle CellsPromotion of RelaxationRat Femoral Arteries caymanchem.comnih.gov
Inhibition of VSMC Activation PDGF Receptor β PhosphorylationInhibitionRat VSMCs nih.gov
Sarcoplasmic Reticulum Ca²⁺ ReleaseInhibitionRat VSMCs nih.gov
Cell Proliferation Normal FibroblastsAugmentationHuman and Mouse Fibroblasts nih.gov
Glioblastoma CellsInhibitionHuman Glioblastoma Cell Lines jbuon.com
Lung Cancer CellsInhibition / CytotoxicityH1299 Lung Cancer Cells jbuon.com

Table 2: Synergistic Effects on Fibroblast Proliferation

CompoundGrowth FactorSynergistic EffectCitations
N-(p-Coumaroyl) SerotoninBasic Fibroblast Growth Factor (bFGF)Yes nih.govbiomolther.org
N-(p-Coumaroyl) SerotoninEpidermal Growth Factor (EGF)Yes nih.govbiomolther.org
N-(p-Coumaroyl) SerotoninAcidic Fibroblast Growth Factor (aFGF)No nih.gov
N-(p-Coumaroyl) SerotoninPlatelet-Derived Growth Factor (PDGF)No nih.gov

Inhibition of Glioblastoma Cell Growth

N-(p-Coumaroyl) Serotonin (CS), an indole (B1671886) alkaloid, has demonstrated notable antitumor properties, particularly against glioblastoma, the most aggressive primary brain tumor. nih.govmaedica.ro Studies investigating its effects on glioblastoma cell lines, such as U251MG and T98G, have shown that treatment with this compound significantly reduces cell viability and proliferation. nih.govmaedica.rochemfaces.com The cytotoxic and cytostatic effects of N-(p-Coumaroyl) Serotonin on these glioma cells suggest its potential as a novel therapeutic strategy for targeting glioblastoma. nih.govchemfaces.com This compound is recognized for its ability to cross the blood-brain barrier, a crucial characteristic for treating brain tumors. mdpi.com

Induction of Apoptosis

A key mechanism behind the anti-glioblastoma activity of N-(p-Coumaroyl) Serotonin is the induction of apoptosis, or programmed cell death. mdpi.com Flow cytometry analyses have confirmed that treatment with this compound leads to cell death in glioblastoma cell lines. nih.govchemfaces.com The apoptotic pathway is a critical target in cancer therapy, and the ability of N-(p-Coumaroyl) Serotonin to trigger this process underscores its therapeutic potential. researchgate.net

Triggering S-phase Arrest

In addition to inducing apoptosis, N-(p-Coumaroyl) Serotonin exerts a cytostatic effect by interfering with the cell cycle. nih.gov Research has shown that the compound causes cell cycle arrest at the S-phase and G2/M phase in both U251MG and T98G glioblastoma cell lines. nih.govmaedica.romdpi.com By halting the cell cycle, N-(p-Coumaroyl) Serotonin effectively inhibits the growth and proliferation of glioblastoma cells. maedica.romdpi.com

Activation of Caspase-8

The induction of apoptosis by N-(p-Coumaroyl) Serotonin is mediated, at least in part, through the activation of specific signaling molecules. Studies have demonstrated that the compound produces a significantly higher activity of caspase-8 compared to control cells. nih.govchemfaces.commdpi.com Caspase-8 is a vital initiator caspase in the extrinsic apoptotic pathway. researchgate.netresearchgate.net Its activation in glioblastoma cells following treatment with N-(p-Coumaroyl) Serotonin points to the engagement of this specific cell death signaling cascade. researchgate.netresearchgate.net In one study, a caspase-8 inhibitor was shown to prevent the apoptosis caused by the administration of N-(p-Coumaroyl) Serotonin. researchgate.net

Alteration of Mitochondrial Membrane Potential

The apoptotic process can also be initiated through the intrinsic, or mitochondrial, pathway. The mitochondrial membrane potential (Δψm) is a key indicator of mitochondrial health, and its disruption is a hallmark of apoptosis. Research utilizing flow cytometry has shown that N-(p-Coumaroyl) Serotonin treatment leads to the depolarization of the mitochondrial membrane in glioblastoma cell lines. researchgate.netresearchgate.net This alteration suggests the involvement of the mitochondrial pathway in the compound's mechanism of inducing cell death. researchgate.net

Table 1: Effects of N-(p-Coumaroyl) Serotonin on Glioblastoma Cells

Biological Effect Affected Cell Lines Key Findings Citations
Inhibition of Cell Growth U251MG, T98G Significantly reduced cell viability and proliferation. nih.gov, chemfaces.com, maedica.ro
Induction of Apoptosis U251MG, T98G Confirmed induction of programmed cell death. nih.gov, mdpi.com
Cell Cycle Arrest U251MG, T98G Triggered cell cycle arrest at S and G2/M phases. nih.gov, maedica.ro, mdpi.com
Caspase-8 Activation U251MG, T98G Significantly increased activity of caspase-8. nih.gov, chemfaces.com, mdpi.com, researchgate.net
Mitochondrial Depolarization U251MG, T98G Caused alteration and depolarization of the mitochondrial membrane potential. researchgate.net, researchgate.net

Protective Effects against Glucose-Induced Cell Damage

Beyond its anticancer activities, N-(p-Coumaroyl) Serotonin exhibits significant cytoprotective properties. It has been shown to exert a protective effect against high glucose-induced cell death. researchgate.netcambridge.orgabcam.com This activity is linked to its antioxidant capabilities, as it can inhibit the overproduction of mitochondrial superoxide, one of the most dangerous radicals produced during hyperglycemia. researchgate.netcambridge.org Studies in PC12 rat pheochromocytoma cells demonstrated that N-(p-Coumaroyl) Serotonin could mitigate the damage caused by high concentrations of D-(+)-glucose. researchgate.netcambridge.org

Inhibition of Caspase-3 Activation

A critical mechanism for the protective effect of N-(p-Coumaroyl) Serotonin against glucose-induced damage is its ability to inhibit apoptosis. researchgate.netcambridge.org Specifically, the compound was found to inhibit the activation of caspase-3. researchgate.netcambridge.orgabcam.com Caspase-3 is a crucial executioner caspase in the apoptotic cascade. researchgate.netcambridge.org By preventing its activation, N-(p-Coumaroyl) Serotonin effectively blocks the final steps leading to cell death in response to high glucose stress. researchgate.netcambridge.org

Table 2: Protective Effects of N-(p-Coumaroyl) Serotonin

Biological Effect Cell Model Key Findings Citations
Protection against Glucose-Induced Damage PC12 Rat Pheochromocytoma Cells Exerted a protective effect on high glucose-induced cell death. researchgate.net, cambridge.org
Inhibition of Caspase-3 Activation PC12 Rat Pheochromocytoma Cells Inhibited the activation of caspase-3, a crucial step in apoptosis. researchgate.net, cambridge.org, abcam.com
Inhibition of Mitochondrial Superoxide PC12 Rat Pheochromocytoma Cells Inhibited the overproduction of mitochondrial superoxide radicals. researchgate.net, cambridge.org
Suppression of Mitochondrial Superoxide Overproduction

N-(p-Coumaroyl) Serotonin has demonstrated the ability to counteract the overproduction of mitochondrial superoxide. abcam.com This activity is particularly relevant in conditions of cellular stress, such as high glucose-induced environments. Research indicates that CS can inhibit the excessive generation of mitochondrial superoxide by acting as a scavenger of the superoxide radical. researchgate.net This mechanism is crucial in preventing downstream cellular damage, including high glucose-induced cell death and the activation of caspase-3, an enzyme pivotal in the apoptotic process. abcam.com The ability of CS to enter cells and mitochondria in a time-dependent manner further enhances its efficacy in mitigating mitochondrial oxidative stress. researchgate.net

Other Biological Activities

Beyond its direct antioxidant effects within the mitochondria, N-(p-Coumaroyl) Serotonin exhibits a range of other biological activities, including anti-arthritic and antimicrobial properties. nih.govadooq.comabcam.co.jp These effects are largely attributed to its ability to modulate inflammatory pathways and inhibit enzymes involved in tissue degradation.

The potential of N-(p-Coumaroyl) Serotonin as an anti-arthritic agent has been explored in the context of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown. nih.gov Studies have shown that CS can protect against the pathological destruction of cartilage. mdpi.comresearchgate.net

Research has demonstrated that N-(p-Coumaroyl) Serotonin can attenuate the degradation of cartilage. wikipedia.orgnih.gov In in vitro models mimicking osteoarthritic conditions, CS, often in conjunction with N-feruloyl serotonin, has been shown to counteract the destructive processes in chondrocytes, the primary cells in cartilage. mdpi.com This protective effect is linked to the compound's ability to suppress the expression of key catabolic factors that drive cartilage breakdown. mdpi.comsciprofiles.com

A key mechanism underlying the anti-arthritic effects of N-(p-Coumaroyl) Serotonin is its ability to inhibit matrix metalloproteinases (MMPs), specifically MMP3 and MMP13. nih.govmdpi.com These enzymes are highly expressed in the cartilage of individuals with arthritis and play a significant role in the progression of osteoarthritis by degrading components of the extracellular matrix. mdpi.com Studies have shown that N-(p-Coumaroyl) Serotonin, but not serotonin itself, can reduce the expression of MMP3 and MMP13 in chondrocytes that have been stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine. nih.govmdpi.comresearchgate.net This inhibitory action helps to preserve the integrity of the cartilage matrix. mdpi.com

In addition to inhibiting MMPs, N-(p-Coumaroyl) Serotonin also suppresses the expression of A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5). nih.govmdpi.com ADAMTS5 is another critical enzyme involved in the degradation of aggrecan, a major component of cartilage. researchgate.net By reducing the expression of ADAMTS5 in IL-1β-treated chondrocytes, N-(p-Coumaroyl) Serotonin further contributes to the preservation of cartilage structure and function. nih.govmdpi.comsciprofiles.com The regulation of both MMPs and ADAMTS5 highlights the compound's multi-faceted approach to mitigating cartilage destruction in osteoarthritis. wikipedia.org

Enzyme FamilySpecific Enzymes Inhibited by N-(p-Coumaroyl) Serotonin
Matrix Metalloproteinases (MMPs)MMP3, MMP13
A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS)ADAMTS5

N-(p-Coumaroyl) Serotonin has been identified as an agent with antimicrobial properties. adooq.comabcam.co.jp This activity adds to the spectrum of its biological effects, suggesting its potential utility in addressing microbial-related issues, although the specific mechanisms and spectrum of activity are areas of ongoing investigation.

Inhibition of Matrix Metalloproteinases (MMPs) (e.g., MMP3, MMP13)

Melanogenesis Inhibition

N-(p-Coumaroyl) serotonin has demonstrated notable inhibitory effects on melanogenesis, the process of melanin (B1238610) production. pharm.or.jpresearchgate.netlawdata.com.twscispace.comjst.go.jp Studies have shown that it can effectively suppress melanin synthesis in various models, including B16 melanoma cells and Streptomyces bikiniensis. pharm.or.jpresearchgate.netscispace.com

Research comparing its efficacy to other known whitening agents, such as arbutin, has shown that N-(p-Coumaroyl) serotonin can exhibit stronger inhibitory activity. pharm.or.jpscispace.comjst.go.jp For instance, one study reported an IC50 value of 0.074 mM for N-(p-coumaroyl)serotonin in inhibiting mushroom tyrosinase, which was more potent than arbutin's IC50 of 0.223 mM. pharm.or.jpresearchgate.net In B16 melanoma cells, this compound suppressed melanin production with an IC50 of 0.245 mM. pharm.or.jpthieme-connect.com This potent inhibitory action, coupled with its antioxidant properties, suggests its potential as a skin-whitening agent. pharm.or.jp

Table 1: Inhibitory Effects of N-(p-Coumaroyl) Serotonin on Melanogenesis

Assay Model System Parameter Result for N-(p-Coumaroyl) Serotonin Reference Compound (Arbutin)
Tyrosinase InhibitionMushroom TyrosinaseIC500.074 mM pharm.or.jpresearchgate.net0.223 mM pharm.or.jpresearchgate.net
Melanin ProductionStreptomyces bikiniensisInhibitionPotent Inhibition pharm.or.jpresearchgate.netscispace.comLess Potent Inhibition pharm.or.jpresearchgate.netscispace.com
Melanin ProductionB16 Melanoma CellsIC500.245 mM pharm.or.jpthieme-connect.com-

IC50 represents the concentration required to inhibit 50% of the enzyme activity or melanin production.

Effects on Lipid Metabolism

N-(p-Coumaroyl) serotonin has been shown to influence lipid metabolism, suggesting its potential role in managing conditions related to lipid accumulation. koreascience.krpfigueiredo.orgpnfs.or.krcapes.gov.br Research indicates that this compound can inhibit the differentiation of preadipocytes into adipocytes, the mature fat cells. koreascience.kr

Studies using 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, revealed that N-(p-Coumaroyl) serotonin suppressed their differentiation in a concentration-dependent manner. koreascience.kr This effect was observed through the reduction of lipid accumulation, as measured by Oil Red O staining, and decreased triglyceride content and glycerol-3-phosphate dehydrogenase (GPDH) activity, which are key markers of adipogenesis. koreascience.kr In contrast, serotonin itself did not show a significant effect on adipocyte differentiation. koreascience.kr

Furthermore, N-(p-Coumaroyl) serotonin has demonstrated antioxidative effects, which may contribute to its impact on lipid metabolism. koreascience.krpnfs.or.kr It has been shown to inhibit the oxidation of low-density lipoprotein (LDL), a critical event in the development of atherosclerosis. pfigueiredo.orgcapes.gov.br In animal models, dietary supplementation with N-(p-coumaroyl) serotonin has been found to reduce atherosclerotic lesion areas. pfigueiredo.orgcapes.gov.brcaymanchem.com These findings suggest that N-(p-Coumaroyl) serotonin's influence on lipid metabolism is multifaceted, involving both the inhibition of fat cell formation and the protection against lipid oxidation. koreascience.krpfigueiredo.orgcapes.gov.br A study also highlighted its potential to ameliorate nonalcoholic fatty liver disease (NAFLD) by showing good binding affinity to PPAR-γ, a key regulator of lipid metabolism. nih.gov

Table 2: Effects of N-(p-Coumaroyl) Serotonin on Lipid Metabolism Markers

Model System Parameter Measured Effect of N-(p-Coumaroyl) Serotonin
3T3-L1 PreadipocytesAdipocyte DifferentiationInhibition koreascience.kr
3T3-L1 PreadipocytesLipid Accumulation (Oil Red O)Reduction koreascience.kr
3T3-L1 PreadipocytesTriglyceride ContentReduction koreascience.kr
3T3-L1 PreadipocytesGPDH ActivityReduction koreascience.kr
In vitroLDL OxidationInhibition pfigueiredo.orgcapes.gov.br
Animal Model (ApoE-deficient mice)Atherosclerotic Lesion AreaReduction pfigueiredo.orgcapes.gov.br

Impact on Gut Health

The influence of N-(p-Coumaroyl) serotonin on gut health is an emerging area of research, with studies pointing towards its interaction with the gut microbiota and its potential to modulate gut functions. wikipedia.orgplos.orgnih.gov The gut microbiota plays a crucial role in the regulation of host serotonin levels. nih.govgutmicrobiotaforhealth.com Specifically, spore-forming bacteria in the gut have been shown to promote the biosynthesis of serotonin in the colon. nih.govgutmicrobiotaforhealth.com

While direct studies on the effect of N-(p-Coumaroyl) serotonin on the gut microbiota are limited, related compounds and the broader class of serotonin derivatives are known to be present in the gut. ajhsjournal.phmdpi.com Serotonin itself is a key regulator of gastrointestinal functions, including intestinal motility and secretion. wikipedia.orgsynlab-sd.com The gut microbiota can influence the availability of free, biologically active serotonin in the gut lumen by deconjugating serotonin glucuronide. plos.org

Analytical Methodologies for N P Coumaroyl Serotonin

Extraction and Purification Techniques

The initial step in studying N-(p-Coumaroyl) Serotonin (B10506) from natural sources involves its extraction from the plant matrix, followed by purification to isolate the compound from other co-extracted substances.

Solvent extraction is a primary method for obtaining crude extracts containing N-(p-Coumaroyl) Serotonin from plant materials like safflower seed meal. oup.compfigueiredo.org A common procedure involves defatting the seeds first, followed by extraction with polar solvents.

One established method begins with grounding dried safflower seed meal into a powder, which is then extracted multiple times with 100% ethanol (B145695) under reflux. oup.comoup.com The combined ethanol filtrates are evaporated to dryness. This crude extract is then subjected to liquid-liquid partitioning. For instance, the residue can be dissolved in 80% methanol (B129727) and washed with n-hexane to remove nonpolar compounds. oup.comoup.com After evaporating the methanol, the resulting material is dissolved in ethyl acetate (B1210297) and washed with water. The ethyl acetate phase, which contains N-(p-Coumaroyl) Serotonin, is then evaporated to yield a crude sample ready for purification. kspbtjpb.orgoup.comoup.com Other protocols have utilized 70% aqueous ethanol for the initial extraction of oil-free safflower meal, followed by partitioning with ethyl acetate. tandfonline.com

Following solvent extraction, chromatographic techniques are essential for isolating N-(p-Coumaroyl) Serotonin to a high degree of purity. oup.comtandfonline.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. chemass.si

Silica (B1680970) Gel Column Chromatography : This is a conventional method used for the initial fractionation of crude extracts. tandfonline.comresearchgate.net The crude ethyl acetate extract can be applied to a silica gel column and eluted with a gradient of solvents, typically chloroform (B151607) and methanol. tandfonline.com Fractions are collected and monitored by thin-layer chromatography (TLC), with spots corresponding to N-(p-Coumaroyl) Serotonin being identified using specific reagents like Folin-Ciocalteu's for phenols and Ehrlich's for the indole (B1671886) nucleus. tandfonline.com

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is an efficient liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample. oup.comresearchgate.net It has been successfully applied for the preparative separation of N-(p-Coumaroyl) Serotonin from safflower seed meal. oup.comnih.gov A two-phase solvent system is carefully selected to achieve optimal separation. One successful system consists of chloroform–methanol–0.1 M HCl (1:1:1, v/v/v), where the upper phase serves as the stationary phase and the lower phase as the mobile phase. oup.comoup.com Using this method, N-(p-Coumaroyl) Serotonin has been purified to over 97% purity from a crude sample. oup.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a high-resolution technique widely used for the final purification and analysis of N-(p-Coumaroyl) Serotonin. tandfonline.comchemass.si In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. oup.comresearchgate.net Purity analysis of fractions obtained from HSCCC is often performed using an analytical RP-HPLC system with a gradient elution of methanol and water. oup.comresearchgate.net For preparative HPLC, an ODS (octadecylsilyl) column can be used with a mobile phase like 30% methanol to achieve final purification. tandfonline.com

Solvent Extraction Methods

Spectroscopic and Spectrometric Characterization

Once purified, the definitive identification of N-(p-Coumaroyl) Serotonin requires structural elucidation using spectroscopic and spectrometric techniques.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to identify N-(p-Coumaroyl) Serotonin by providing detailed information about the hydrogen and carbon atoms in the molecule. oup.comtandfonline.comnih.gov The spectra are typically recorded in a solvent like DMSO-d₆. oup.comscispace.com

The ¹H NMR spectrum shows characteristic signals for the protons in both the serotonin and p-coumaroyl moieties. tandfonline.com For the trans isomer, the vinylic protons of the p-coumaroyl group appear as doublets with a large coupling constant (J ≈ 15.9 Hz), which is indicative of their trans configuration. tandfonline.com The aromatic protons of both parts of the molecule and the ethylamine (B1201723) chain protons of the serotonin moiety also show distinct signals. tandfonline.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom, including the carbonyl carbon of the amide bond and the various aromatic and aliphatic carbons. tandfonline.comtandfonline.com The chemical shifts are compared with literature data to confirm the compound's identity. oup.comtandfonline.com

Table 1: Representative NMR Data for trans-N-(p-Coumaroyl) Serotonin (Data compiled from published research. Exact chemical shifts (δ) may vary slightly based on solvent and experimental conditions.)

Atom Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, Multiplicity, J in Hz)
Serotonin Moiety
2123.47.09 (d, J=2.2)
3111.9-
3a127.8-
4111.76.85 (dd, J=8.4, 2.3)
5149.2-
6111.77.14 (d, J=8.4)
7102.86.61 (d, J=2.2)
7a131.7-
CH₂-α25.72.80 (t, J=7.3)
CH₂-β40.83.44 (q, J=7.0)
p-Coumaroyl Moiety
1'126.6-
2', 6'129.87.37 (d, J=8.6)
3', 5'116.16.76 (d, J=8.6)
4'159.2-
C=O166.1-
CH=α118.96.37 (d, J=15.7)
CH=β139.37.32 (d, J=15.7)

Data sourced from multiple references for representative values. tandfonline.comtandfonline.com

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. tandfonline.comtandfonline.com

For N-(p-Coumaroyl) Serotonin, Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used. tandfonline.commdpi.com In positive ion mode, the protonated molecule [M+H]⁺ is observed, confirming the molecular weight of 322.4 g/mol . nih.govtandfonline.com For instance, high-resolution FAB-MS might show a molecular ion peak at m/z 323.1396, corresponding to the calculated value for the formula C₁₉H₁₈N₂O₃. tandfonline.com

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, making it a highly sensitive and specific method for identifying and quantifying compounds in complex mixtures. nih.govacs.org

In an LC-MS/MS analysis of N-(p-Coumaroyl) Serotonin, the parent ion (precursor ion) with m/z 323 is selected and fragmented to produce a characteristic pattern of daughter ions (product ions). nih.govnih.gov A key fragment ion observed is at m/z 147, which corresponds to the p-coumaroyl moiety, resulting from the cleavage of the amide bond. nih.govnih.govacs.org Another significant fragment from the serotonin part of the molecule is also typically observed. tandfonline.com This specific fragmentation pattern serves as a fingerprint for the unequivocal identification of N-(p-Coumaroyl) Serotonin, even at low concentrations in biological or plant extracts. acs.org

Table 2: Key Mass Spectrometry Data for N-(p-Coumaroyl) Serotonin

TechniqueIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
ESI-MS/MSPositive323.14 ([M+H]⁺)160.08, 147.04, 119.05 nih.gov
EI-MS--177, 146 tandfonline.com
LC/MSPositive323 ([M+H]⁺)147 nih.gov

Mass Spectrometry (MS)

Ion-Spray Mass Spectrometry

Ion-spray mass spectrometry has been instrumental in the identification of N-(p-Coumaroyl) Serotonin in various plant extracts. In a study on transgenic rice, this technique was used to determine the molecular weight of a compound, which was found to be 322. The protonated molecule [M+H]⁺ exhibited a mass-to-charge ratio (m/z) of 323. nih.gov A characteristic fragment ion at m/z 147 was also identified, which is indicative of esters and amides of p-coumaric acid, suggesting the compound was a p-coumaroyl derivative. nih.gov This data, combined with other analytical methods, led to the positive identification of the compound as N-(p-Coumaroyl) Serotonin. nih.gov

Electrospray Mass Spectrometry (ESI-MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation of N-(p-Coumaroyl) Serotonin and its derivatives. This method provides detailed information about the fragmentation patterns of the molecule, which aids in its identification. mdpi.com For instance, positive-mode ESI-MS/MS has been successfully employed to elucidate the complete structures of various p-coumaroyl amides. mdpi.com In targeted profiling studies, a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method based on ESI was developed for the sensitive relative quantification of hydroxycinnamic acid amides (HCAAs), including N-(p-Coumaroyl) Serotonin. acs.org The fragmentation data obtained from ESI-MS/MS is crucial for improving the identification of these secondary metabolites in complex plant matrices like maize, wheat, and rice. mdpi.com

The MassBank of North America (MoNA) provides experimental ESI-MS/MS data for N-(p-Coumaroyl) Serotonin.

Table 1: ESI-MS/MS Data for N-(p-Coumaroyl) Serotonin (Positive Ion Mode)

Parameter Value
Precursor Type [M+H]⁺
Precursor m/z 323.14045631853776
Top 5 Peaks (m/z)
1 147.04573001288784
2 119.05015312592462
3 91.05460048662472
4 160.07859193511223
5 115.05565639191026

Source: MassBank of North America (MoNA) nih.gov

Table 2: ESI-MS/MS Data for N-(p-Coumaroyl) Serotonin (Negative Ion Mode)

Parameter Value
Precursor Type [M+Cl]⁻
Top 5 Peaks (m/z)
1 119.05108785860911
2 175.08812161523363
3 145.0290155798375
4 158.06153550506133
5 321.12052108823804

Source: MassBank of North America (MoNA) nih.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy is another technique used in the analysis of N-(p-Coumaroyl) Serotonin. The UV spectrum of N-(p-Coumaroyl) Serotonin shows maximum absorption at approximately 288 nm and 315 nm. pnfs.or.kr In one study, the UV spectrum in a methanol-water mixture (3:7) showed a maximum absorbance (λmax) at 277 nm. tandfonline.com The UV spectra of N-(p-Coumaroyl) Serotonin are noted to be similar to that of p-coumaroyltyramine. nih.gov This technique is often used in conjunction with HPLC for detection and quantification. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of N-(p-Coumaroyl) Serotonin exhibits characteristic absorption bands. Specifically, bands around 3400 cm⁻¹ are indicative of NH and OH groups, while a band near 1650 cm⁻¹ suggests the presence of an NHCO (amide) group. pnfs.or.kr Another analysis reported IR (KBr) peaks at 3402, 2925, 1649, and 1090 cm⁻¹. tandfonline.com Fourier transform infrared (FTIR) spectrophotometry has also been used to establish the structure of N-(p-Coumaroyl) Serotonin isolated from Japanese barnyard millet grains. acs.org

Quantitative Analysis

The quantification of N-(p-Coumaroyl) Serotonin in various samples is crucial for understanding its distribution and potential biological significance. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of N-(p-Coumaroyl) Serotonin. mdpi.comresearchgate.net Reversed-phase HPLC with a C18 column is commonly employed. For instance, in an analysis of safflower seed extract, N-(p-Coumaroyl) Serotonin was quantified using a µ-Bondapak C18 column with a linear gradient elution of acetonitrile (B52724) and detected at 300 nm. koreascience.kr This analysis determined the content of N-(p-Coumaroyl) Serotonin to be 4.11 mg/g dry weight in the hull of the seeds. koreascience.kr Another study used an Agilent Eclipse XDB-C18 analytical column with a methanol and water gradient for the analysis of N-(p-Coumaroyl) Serotonin in safflower seed meal. oup.com HPLC has also been used to quantify the compound in roasted safflower seeds and Japanese barnyard millet. pnfs.or.kracs.org

Table 3: HPLC-Based Quantification of N-(p-Coumaroyl) Serotonin in Safflower Seeds

Sample Analytical Column Mobile Phase Detection Wavelength Concentration
Safflower Seeds µ-Bondapak C18 (3.9 x 300 mm) 10% to 50% acetonitrile gradient 300 nm 4.11 mg/g DW

Source: Korean Journal of Crop Science koreascience.kr

Targeted and Untargeted Metabolomics Approaches

Metabolomics approaches, both targeted and untargeted, are increasingly being used to study N-(p-Coumaroyl) Serotonin in biological systems. Untargeted metabolomics, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the comprehensive analysis of metabolites in a sample, which can lead to the identification of compounds like N-(p-Coumaroyl) Serotonin. frontiersin.orgmdpi.com For instance, an untargeted metabolomics study of urine samples identified N-(p-Coumaroyl) Serotonin as a relevant metabolite in the context of cognitive impairment. frontiersin.org Another study on the metabolic profiles of safflower florets using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) identified numerous metabolites, including serotonin derivatives. mdpi.com

Targeted metabolomics, on the other hand, focuses on the quantification of a specific set of known metabolites. This approach has been used to quantify HCAAs, including N-(p-Coumaroyl) Serotonin, with high sensitivity. acs.org These advanced analytical strategies are crucial for understanding the metabolic pathways and biological roles of N-(p-Coumaroyl) Serotonin. researchgate.net

Future Research Directions and Applications

Elucidation of Complete Molecular Mechanisms of Action

While initial research has identified several key biological activities, a complete understanding of the molecular mechanisms of N-(p-Coumaroyl) Serotonin (B10506) remains a critical area for future investigation. Current studies indicate that its effects are mediated through multiple pathways. The compound is known to inhibit the phosphorylation of the platelet-derived growth factor (PDGF) receptor and the subsequent release of calcium (Ca2+) from the sarcoplasmic reticulum. medchemexpress.comselleckchem.commedchemexpress.comnih.gov This action contributes to its ability to inhibit the proliferation and migration of vascular smooth muscle cells. nih.gov

Furthermore, its well-documented anti-inflammatory effects are linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.netchemfaces.comresearchgate.net By inhibiting NF-κB, it reduces the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). caymanchem.comchemfaces.comusp.br The compound is also a potent antioxidant, capable of inhibiting the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. pfigueiredo.org Future studies are needed to explore the interplay between these pathways and to identify other potential molecular targets to construct a comprehensive picture of its mechanism of action.

Investigation of Potential Therapeutic Applications

The diverse mechanisms of N-(p-Coumaroyl) Serotonin suggest its potential application across a range of diseases characterized by inflammation, oxidative stress, and cellular proliferation.

Oxidative stress and mitochondrial dysfunction are significant contributors to the pathology of neurodegenerative diseases. cambridge.org Research indicates that N-(p-Coumaroyl) Serotonin possesses neuroprotective qualities. In studies using rat pheochromocytoma cells, a model for neuronal cells, the compound demonstrated a protective effect against glucose-induced cell damage. cambridge.org This protection is attributed to its ability to inhibit caspase-3 activation, a critical step in apoptosis, and to reduce the overproduction of mitochondrial superoxide (B77818). cambridge.org These findings highlight a mitochondria-targeted antioxidant property that could be harnessed for therapeutic strategies against neuronal disorders where reactive oxygen species play a crucial role. cambridge.org Future research will likely focus on evaluating these protective effects in more complex, in vivo models of neurodegenerative conditions such as Alzheimer's and Parkinson's disease.

In the field of oncology, N-(p-Coumaroyl) Serotonin has shown promise as an antitumor agent, particularly against glioblastoma, the most aggressive primary brain tumor. nih.gov Studies on glioblastoma cell lines (U251MG and T98G) have demonstrated that the compound significantly reduces cell viability and proliferation. nih.govmaedica.ro The proposed antitumor mechanisms include the induction of S-phase and G2/M cell cycle arrest and the triggering of apoptosis. nih.govmaedica.ro This apoptotic process appears to be mediated, at least in part, by a significant increase in the activity of caspase-8. nih.govchemfaces.com Furthermore, treatment with N-(p-Coumaroyl) Serotonin led to a dose-dependent increase in the expression of cell surface markers CD15 and CD71. nih.govonlinescientificresearch.comnih.gov Similar cytotoxic effects have also been observed in lung cancer cells, suggesting a broader potential application in cancer therapy. jbuon.com Further studies are essential to fully delineate its antitumor activity and to assess its viability as a novel therapeutic strategy for targeting glioblastoma. nih.gov

Osteoarthritis is a degenerative joint disease involving the breakdown of cartilage, driven by catabolic factors like matrix metalloproteinases (MMPs) and inflammatory pathways such as NF-κB. mdpi.comnih.gov N-(p-Coumaroyl) Serotonin has been shown to attenuate cartilage damage in preclinical models. mdpi.comnih.gov Its protective effects stem from its ability to decrease the levels of cartilage-degrading enzymes, specifically MMP3 and MMP13, as well as a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5). mdpi.comnih.govresearchgate.net Critically, it also blocks NF-κB signaling by preventing the degradation of its inhibitor, IκB, and the subsequent phosphorylation of the p65 subunit. mdpi.comresearchgate.netnih.gov These dual actions of inhibiting inflammatory pathways and reducing the expression of degradative enzymes make it a compelling candidate for future research as a disease-modifying agent in osteoarthritis. mdpi.com

The cardioprotective effects of N-(p-Coumaroyl) Serotonin are primarily linked to its anti-atherogenic properties. medchemexpress.commedchemexpress.com In vivo studies in animal models of atherosclerosis have shown that dietary supplementation with the compound can significantly reduce the formation of atherosclerotic lesions and improve the elasticity of the aortic wall. caymanchem.comtargetmol.compfigueiredo.org The mechanisms underlying these benefits are multifaceted. They include potent inhibition of LDL oxidation, a reduction in plasma lipid peroxides, promotion of vascular smooth muscle cell relaxation, and inhibition of the proliferation and migration of vascular smooth muscle cells stimulated by PDGF. caymanchem.comnih.govpfigueiredo.org The inhibition of PDGF signaling is a key component of this effect. nih.gov These findings strongly support its potential to reduce cardiovascular risk, warranting further investigation into its clinical application for preventing and treating atherosclerosis. mdpi.comchemfaces.comnih.gov

Table 1: Summary of Investigated Therapeutic Applications of N-(p-Coumaroyl) Serotonin

Therapeutic Area Key Research Findings Investigated Molecular Mechanisms Relevant Citations
Neurodegenerative Disorders Protects neuronal model cells from glucose-induced damage and apoptosis. Inhibition of caspase-3; Scavenging of mitochondrial superoxide radicals. cambridge.org
Oncology (Glioblastoma) Inhibits proliferation and induces cell death in glioblastoma cell lines. Triggering of S-phase and G2/M cell cycle arrest; Induction of apoptosis via caspase-8 activation. nih.govchemfaces.commaedica.ro
Osteoarthritis Attenuates cartilage degradation in chondrocytes. Suppression of MMP3, MMP13, and ADAMTS5 expression; Blocking of NF-κB signaling pathway. mdpi.comresearchgate.netnih.govresearchgate.net
Cardioprotection Ameliorates atherosclerosis and improves aortic wall distensibility in animal models. Inhibition of LDL oxidation; Inhibition of PDGF receptor signaling; Relaxation of vascular smooth muscle. caymanchem.comtargetmol.comnih.govpfigueiredo.org

Osteoarthritis

Development of Synthetic Derivatives with Enhanced Bioactivity

A promising direction for future research lies in the development of synthetic derivatives of N-(p-Coumaroyl) Serotonin with enhanced biological properties. While natural p-coumaroyl amides exhibit beneficial effects, their optimization could lead to the creation of potent, drug-like molecules. nih.gov Research into modifying related compounds, such as N-Feruloyl Serotonin, has shown that techniques like deuteration can improve pharmacokinetic properties, making them more suitable for extended biological studies. Furthermore, biotechnological approaches have demonstrated the feasibility of increasing the production of these compounds. For instance, the overexpression of the enzyme hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase (SHT) in rice resulted in a nine-fold increase in serotonin derivative levels, which correlated with higher antioxidant activity. usp.br Future efforts will likely focus on both chemical synthesis and genetic engineering to produce novel analogues with improved stability, bioavailability, and targeted efficacy, thereby expanding their therapeutic potential.

Optimization of Production in Engineered Systems

The production of N-(p-Coumaroyl) Serotonin in its natural plant sources, such as safflower (Carthamus tinctorius) seeds, can be limited and variable. univr.itusp.br To overcome these limitations and establish a sustainable and scalable supply, significant research has focused on developing engineered systems for its biosynthesis. These efforts primarily involve metabolic engineering of microorganisms like Escherichia coli and yeast, as well as genetic modification of plants to create efficient production platforms. nih.govresearchgate.net

Microbial Production in Escherichia coli

Escherichia coli is a widely used host for producing plant-specific secondary metabolites due to its well-understood genetics and rapid growth. Researchers have successfully engineered E. coli to produce N-(p-Coumaroyl) Serotonin by introducing a heterologous biosynthetic pathway. oup.com

A common approach involves co-expressing two key enzymes:

4-coumaroyl-CoA ligase (4CL): This enzyme activates p-coumaric acid to its high-energy thioester, p-coumaroyl-CoA. nih.govresearchgate.net

Hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase (SHT): This enzyme, often sourced from pepper (Capsicum annuum), catalyzes the final condensation of p-coumaroyl-CoA with serotonin to form N-(p-Coumaroyl) Serotonin. nih.govoup.com

In initial experiments, engineered E. coli strains harboring these two genes were cultured in media supplemented with the precursors, p-coumaric acid and serotonin. This strategy confirmed the viability of the pathway and led to the successful synthesis of the target compound. One study reported that by feeding 100 μM of serotonin and inducing the synthesis of p-coumaric acid, the engineered E. coli could produce over 99 μM of N-(p-Coumaroyl) Serotonin. nih.govoup.com

Further optimization focuses on engineering the host to synthesize the precursors endogenously from simple carbon sources like glucose. This involves extensive modification of native metabolic pathways:

Enhancing Phenylalanine/Tyrosine Supply: The shikimate pathway, which produces the aromatic amino acid precursors to p-coumaric acid, is a primary target for engineering. researchgate.netfrontiersin.org Strategies include overexpressing feedback-resistant versions of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG fbr) and chorismate mutase/prephenate dehydrogenase (tyrA fbr). frontiersin.org

Introducing the Phenylpropanoid Pathway: Genes such as phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL) are introduced to convert phenylalanine or tyrosine into cinnamic acid or p-coumaric acid, respectively. nih.govresearchgate.net

By combining these modifications, researchers aim to create E. coli strains that can produce N-(p-Coumaroyl) Serotonin and related amides directly from glucose, thereby reducing the cost and complexity of the production process. researchgate.net

Production in Transgenic Plants

Another strategy for enhancing production is the genetic engineering of plants. Transgenic rice (Oryza sativa) has been developed to overproduce serotonin derivatives. nih.gov In one study, rice plants were engineered to express an SHT gene from pepper under the control of a strong constitutive promoter. nih.gov

The key findings from this research include:

The engineered rice plants successfully produced N-(p-Coumaroyl) Serotonin and N-Feruloylserotonin, compounds not typically found in the leaves of wild-type rice. nih.gov

Production was dependent on the foliar application of the amine precursor serotonin, indicating that the endogenous supply of serotonin in the leaves was a limiting factor for synthesis. nih.gov

Kinetic analysis of the recombinant pepper SHT enzyme revealed a high affinity (low Kₘ value) for serotonin (73 μM) compared to other amines like tyramine (B21549) (1,165 μM), explaining the preferential synthesis of serotonin derivatives in the transgenic plants. nih.gov

These results demonstrate the potential of plant-based systems but also highlight the challenge of ensuring an adequate supply of precursors in the desired plant tissues. Similar work in tomato has also been explored to ectopically express SHT for the production of phenylpropanoid amides. jst.go.jp

Yeast as a Production Platform

Yeast, particularly Saccharomyces cerevisiae, is another attractive eukaryotic host for metabolic engineering. jst.go.jpnih.gov It has been used to produce various plant-derived phenolic compounds, including precursors like p-coumaric acid. frontiersin.org While less documented specifically for N-(p-Coumaroyl) Serotonin compared to E. coli, yeast systems have been engineered to produce related hydroxycinnamic acid amides (HCAAs). nih.govunito.it The principles are similar: introducing the necessary biosynthetic enzymes (e.g., 4CL and an acyltransferase) and optimizing precursor pathways. For instance, yeast has been engineered to convert 5-hydroxytryptophan (B29612) into serotonin, demonstrating its capability to synthesize one of the key precursors. jst.go.jp

The table below summarizes findings from various engineered systems designed for the production of N-(p-Coumaroyl) Serotonin and related compounds.

Engineered System Key Genetic Modifications Production Strategy Reported Yield Reference(s)
Escherichia coli Introduction of 4-coumaroyl CoA ligase (4CL) and hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase (CaHCTT).Feeding of serotonin (100 μM) and induction of p-coumaric acid synthesis.>99 μM N-(p-Coumaroyl) Serotonin nih.govoup.com
Escherichia coli Introduction of PAL, TDC, 4CL, and CaHCTT; engineering of the phenylalanine pathway.Synthesis from glucose.~110.6 mg/L N-cinnamoyl tryptamine (B22526) (a related amide) nih.govoup.com
Transgenic Rice (Oryza sativa) Overexpression of pepper serotonin N-(hydroxycinnamoyl)transferase (SHT).Foliar application of serotonin.Qualitative detection of N-(p-Coumaroyl) Serotonin. nih.gov
Saccharomyces cerevisiae (Yeast) Expression of rice tryptophan decarboxylase (TDC).Conversion of endogenous 5-hydroxytryptophan.Production of serotonin (precursor). jst.go.jp

Q & A

Basic Research Questions

Q. What are the chemical properties and natural sources of N-(p-Coumaroyl) Serotonin?

  • Chemical Properties : N-(p-Coumaroyl) Serotonin (CAS 68573-24-0) is an indole alkaloid with the molecular formula C₁₉H₁₈N₂O₃ and a molecular weight of 322.4 g/mol. It is a crystalline solid with ≥95% purity, soluble in organic solvents (e.g., DMSO, ethanol) but insoluble in PBS .
  • Natural Sources : Primarily isolated from safflower (Carthamus tinctorius) seeds, where it exists alongside analogs like N-feruloylserotonin .

Q. How should researchers ensure solubility and stability in experimental preparations?

  • Solubility : Prepare stock solutions in DMF (20 mg/mL), DMSO, or ethanol (10 mg/mL). For aqueous compatibility, use DMF:PBS (1:1) at 0.5 mg/mL .
  • Stability : Store lyophilized powder at -20°C in a desiccator. Avoid repeated freeze-thaw cycles of dissolved stocks to prevent degradation .

Q. What standard assays confirm its purity and structural integrity?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended, as used in studies isolating the compound from safflower .
  • Structural Validation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming the (E)-configuration of the coumaroyl moiety and indole backbone .

Advanced Research Questions

Q. What molecular mechanisms underlie its anti-inflammatory and antioxidant effects?

  • NF-κB Inhibition : Suppresses proinflammatory cytokines (TNF-α, IL-6) by blocking NF-κB activation, likely via ROS scavenging. This mechanism is validated in human monocytes and murine models of atherosclerosis .
  • PDGF Receptor Modulation : Inhibits PDGF-induced tyrosine phosphorylation, reducing vascular smooth muscle proliferation, a key factor in atherosclerosis .
  • Methodological Tip : Use luciferase-based NF-κB reporter assays or Western blotting for phospho-IκBα to quantify inhibition .

Q. How can researchers design experiments to evaluate its anticancer activity?

  • In Vitro Models :

  • Cell Viability : MTT or trypan blue exclusion assays in glioblastoma (U251MG, T98G), lung adenocarcinoma, or breast cancer (MCF-7) cell lines .
  • Mechanistic Studies : Flow cytometry for cell cycle arrest (S/G2-M phase) and apoptosis (Annexin V/PI staining). Caspase-8 activation is a hallmark in glioblastoma .
    • In Vivo Models : Atherosclerosis studies in hypercholesterolemic rabbits (e.g., KHC strain) to assess aortic wall distensibility and plaque formation .

Q. How to resolve contradictions in reported signaling pathways across studies?

  • Context-Dependent Effects :

  • S-Phase vs. G2/M Arrest : S-phase arrest dominates in glioblastoma, while G2/M arrest occurs in breast cancer. Use synchronized cell cultures and time-course experiments to clarify phase-specific effects .
  • Ethylene vs. Growth Factor Pathways : While plant analogs (e.g., N-(p-Coumaroyl)-L-HL) act via ethylene signaling, mammalian studies show independence from auxin pathways. Cross-validate using pathway-specific inhibitors (e.g., ETR1 mutants in plants) .

Q. What strategies optimize its biosynthesis for large-scale studies?

  • Microbial Synthesis : Engineer E. coli with 4CL (4-coumaroyl-CoA ligase) and CaHCTT (hydroxycinnamoyl-CoA:serotonin transferase) genes. Supplement with serotonin (100 μM) to yield >99 μM N-(p-Coumaroyl) Serotonin .
  • Purification : High-speed counter-current chromatography (HSCCC) with CHCl₃:MeOH:0.1M HCl (1:1:1) achieves >97% purity .

Q. What are the limitations of current research on its renoprotective effects?

  • Model Specificity : Cisplatin-induced nephrotoxicity studies in mice show reduced urea/creatinine levels, but human renal cell lines are understudied. Expand to 3D kidney organoids for translational relevance .
  • Dose Optimization : Current protocols use 7.5 mg/kg/day orally. Conduct pharmacokinetic studies to determine bioavailability and tissue distribution .

Methodological Recommendations

  • Contradiction Analysis : Use pathway enrichment tools (e.g., STRING, KEGG) to identify context-dependent interactions between ROS, NF-κB, and cell cycle regulators.
  • Data Reproducibility : Report all measures, conditions, and exclusions per N&TR guidelines. Include RRIDs for reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.